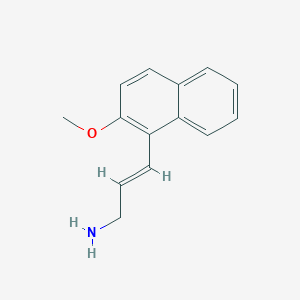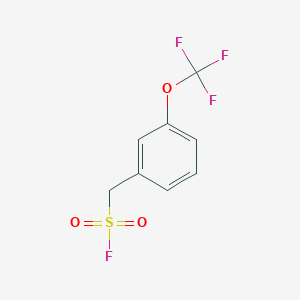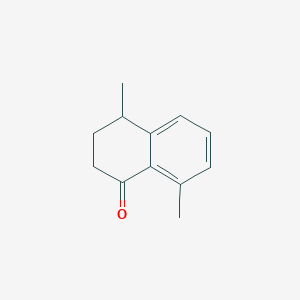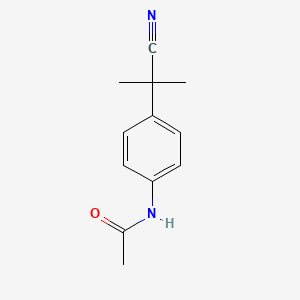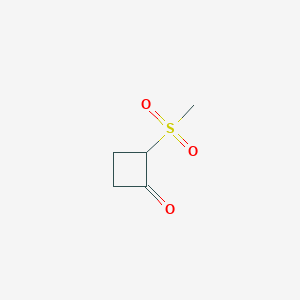
2-Methanesulfonylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methanesulfonylcyclobutan-1-one is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with a methanesulfonyl group and a ketone
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methanesulfonylcyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane derivatives, where two alkenes or an alkene and an alkyne react under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under various conditions, including thermal or photochemical activation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of cyclobutane synthesis apply. Industrial production would likely involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Methanesulfonylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce cyclobutanols.
科学研究应用
2-Methanesulfonylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
作用机制
The mechanism of action of 2-Methanesulfonylcyclobutan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
相似化合物的比较
Cyclobutanone: Shares the cyclobutane ring but lacks the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride have similar functional groups but different core structures.
Uniqueness: 2-Methanesulfonylcyclobutan-1-one is unique due to the combination of the cyclobutane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not fulfill .
属性
分子式 |
C5H8O3S |
|---|---|
分子量 |
148.18 g/mol |
IUPAC 名称 |
2-methylsulfonylcyclobutan-1-one |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5-3-2-4(5)6/h5H,2-3H2,1H3 |
InChI 键 |
UZPAVKFEZQKCAO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
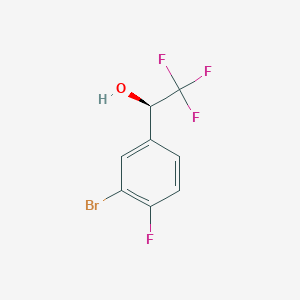

![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
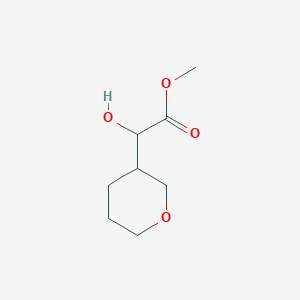
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
